molecular formula C8H9BF3KO B13473051 Potassium (3-ethyl-4-hydroxyphenyl)trifluoroboranuide

Potassium (3-ethyl-4-hydroxyphenyl)trifluoroboranuide

Cat. No.: B13473051
M. Wt: 228.06 g/mol
InChI Key: UHOWBTMVWYESNP-UHFFFAOYSA-N
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Description

Potassium (3-ethyl-4-hydroxyphenyl)trifluoroboranuide is a member of the potassium organotrifluoroborate family. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. Potassium organotrifluoroborates have gained significant attention due to their stability in air and moisture, making them easy to handle and store .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-ethyl-4-hydroxyphenyl)trifluoroboranuide can be synthesized through the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction involves the following steps:

Industrial Production Methods

Industrial production of potassium organotrifluoroborates typically involves large-scale synthesis using automated reactors. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-ethyl-4-hydroxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are typically biaryl compounds .

Scientific Research Applications

Potassium (3-ethyl-4-hydroxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium (3-ethyl-4-hydroxyphenyl)trifluoroboranuide exerts its effects involves its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, participating in the transmetalation step of the Suzuki-Miyaura coupling reaction. This step involves the transfer of the organic group from boron to palladium, facilitating the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (3-ethyl-4-hydroxyphenyl)trifluoroboranuide is unique due to its specific substituents, which can influence its reactivity and applications. The presence of the ethyl and hydroxy groups can provide distinct electronic and steric effects, making it suitable for specific reactions and applications .

Properties

Molecular Formula

C8H9BF3KO

Molecular Weight

228.06 g/mol

IUPAC Name

potassium;(3-ethyl-4-hydroxyphenyl)-trifluoroboranuide

InChI

InChI=1S/C8H9BF3O.K/c1-2-6-5-7(9(10,11)12)3-4-8(6)13;/h3-5,13H,2H2,1H3;/q-1;+1

InChI Key

UHOWBTMVWYESNP-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=C(C=C1)O)CC)(F)(F)F.[K+]

Origin of Product

United States

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